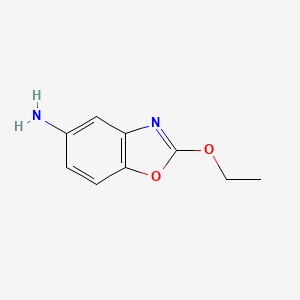
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole, also known as PMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMSB is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole involves the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole also inhibits the Akt/mTOR pathway, which is involved in cancer cell survival and growth. Additionally, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole is also relatively easy to synthesize and has been optimized for large-scale production. However, the limitations of using 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole in lab experiments include its potential toxicity and lack of specificity. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of both cancer and normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole. One direction is to investigate the potential of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole as a therapeutic agent for various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole as a therapeutic agent for various types of cancer. Additionally, future research can focus on optimizing the synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole to improve its potency and specificity.
Synthesemethoden
The synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole involves the reaction of 2-(1-pyridin-2-ylethylsulfinyl)aniline with methyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a cyclization reaction to form 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole. The synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been reported in several scientific journals and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
69417-07-8 |
|---|---|
Produktname |
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole |
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.37 |
IUPAC-Name |
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-7-13-14(9-10)18-15(17-13)20(19)11(2)12-5-3-4-8-16-12/h3-9,11H,1-2H3,(H,17,18) |
InChI-Schlüssel |
STQFFDZUFDSXFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)C(C)C3=CC=CC=N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)
![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)
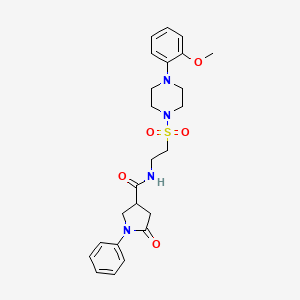
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)
![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)

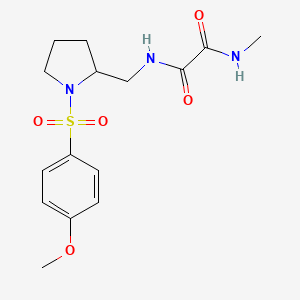
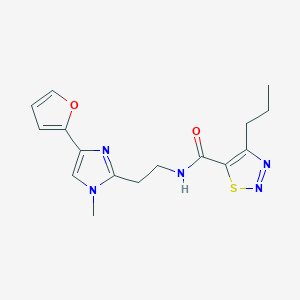
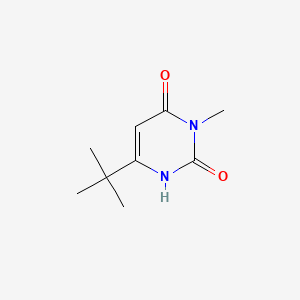
![N-(2-methoxy-5-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2740970.png)
